molecular formula C19H20FNO4 B13231062 3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13231062
M. Wt: 345.4 g/mol
InChI Key: KVEOODJZMGSPKT-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a fluorophenyl group, and a dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the fluorophenyl group, and formation of the propanoic acid backbone. Common synthetic routes may involve the use of reagents such as benzyloxycarbonyl chloride, fluorobenzene derivatives, and dimethylpropanoic acid precursors. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of fluorophenyl derivatives .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with target molecules. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanoic acid backbone provides structural stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 3-{(Benzyloxy)carbonylamino}propanoic acid
  • (S)-2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the fluorophenyl group and the dimethylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H20FNO4

Molecular Weight

345.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20FNO4/c1-19(2,17(22)23)16(14-9-6-10-15(20)11-14)21-18(24)25-12-13-7-4-3-5-8-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

KVEOODJZMGSPKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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